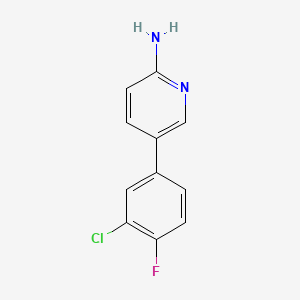

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloro-4-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-9-5-7(1-3-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIINFLNDRNROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(C=C2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718570 | |

| Record name | 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314985-70-0 | |

| Record name | 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Chloro 4 Fluorophenyl Pyridin 2 Amine and Analogues

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl-Pyridine Bond Formation

Transition metal catalysis is a cornerstone for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for assembling the 5-arylpyridin-2-amine scaffold.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. snnu.edu.cn In the context of synthesizing 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine, this reaction is pivotal for forging the bond between the pyridine (B92270) ring and the 3-chloro-4-fluorophenyl group.

The general approach involves coupling a pyridine derivative functionalized at the 5-position with a suitably functionalized phenylboronic acid. Two primary pathways are common:

Pathway A: Reaction of a 5-halopyridin-2-amine (e.g., 5-bromopyridin-2-amine) with (3-chloro-4-fluorophenyl)boronic acid.

Pathway B: Reaction of a 2-aminopyridine-5-boronic acid or its ester derivative with 1-bromo-3-chloro-4-fluorobenzene.

These reactions are typically catalyzed by palladium complexes. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. nih.gov The catalyst system often consists of a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. snnu.edu.cn

Challenges in the Suzuki-Miyaura coupling of 2-aminopyridines can arise due to the coordinating nature of the pyridine nitrogen and the amino group, which can potentially interfere with the catalyst. nih.gov However, the development of specialized ligands and reaction conditions has largely overcome these issues. nih.govnih.gov

| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good nih.gov |

| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Phosphine Oxide Ligand | KF | Dioxane | Good to Excellent nih.gov |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 37-72 mdpi.com |

The introduction of the 2-amino group onto the pyridine ring can be achieved through advanced carbon-nitrogen (C-N) coupling reactions, most notably the Buchwald-Hartwig amination. This reaction forms a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine, catalyzed by a palladium complex. researchgate.net

To synthesize this compound, this method would typically involve reacting 2-bromo-5-(3-chloro-4-fluorophenyl)pyridine with an ammonia surrogate or a protected amine, followed by deprotection. The use of specialized ligands, such as RuPhos and BrettPhos, in combination with palladium precatalysts has been shown to be effective for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines with various amines. nih.gov These catalyst systems are robust and can tolerate the presence of the free amino group on the pyridine ring, which might otherwise inhibit the catalyst. nih.gov

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods. nih.gov Modern protocols for Ullmann reactions often use ligands like L-proline, which allow the reactions to proceed under milder conditions than the harsh temperatures traditionally required. nih.gov Visible-light-promoted, copper-catalyzed C-N coupling reactions have also been developed, offering a greener approach to amination. researchgate.net

Multicomponent Reactions in the Synthesis of Pyridine and Dihydropyridine Scaffolds Incorporating the 3-Chloro-4-fluorophenyl Group

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov For the synthesis of the pyridine core, the Hantzsch dihydropyridine synthesis is a classic and adaptable MCR. wikipedia.org

In a modified Hantzsch synthesis to target the desired scaffold, 3-chloro-4-fluorobenzaldehyde could serve as the aldehyde component. This would be reacted with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen donor like ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine ring. This oxidation step is driven by the thermodynamic stability gained from aromatization. wikipedia.org

The key advantages of MCRs include:

Convergence: Building complex molecules in a single step from simple precursors. nih.gov

Diversity: Easily creating libraries of related compounds by varying the individual starting components.

Recent advancements have focused on developing novel MCRs for pyridine synthesis under various conditions, including microwave irradiation, which can significantly shorten reaction times and improve yields. nih.gov

Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in This philosophy is increasingly being applied to the synthesis of complex molecules like this compound.

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. benthamdirect.com For transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, traditional solvents such as toluene and dioxane are being replaced with greener alternatives.

Water-based systems: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Suzuki reactions are often performed in aqueous solvent mixtures (e.g., water-ethanol, water-isopropanol (IPA)) which can enhance reaction rates and simplify product isolation. digitellinc.comresearchgate.net

Bio-based Solvents: Solvents derived from renewable feedstocks, such as glycerol, lactic acid, and terpenes like sabinene, are gaining traction as sustainable alternatives. researchgate.netconsensus.app

Ionic Liquids: These salts, which are liquid at low temperatures, are considered greener options due to their negligible vapor pressure, reducing air pollution. They can sometimes be recycled and reused. wikipedia.org

The development of catalysts and ligands with improved solubility in these green solvents is an active area of research to facilitate their broader application. acs.org

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. mdpi.com

Multicomponent Reactions (MCRs): As discussed previously, MCRs are inherently atom-economical. By design, they combine multiple reactants into a single product with minimal byproduct formation. nih.govrasayanjournal.co.in The Hantzsch synthesis, for example, is a highly atom-efficient way to construct the pyridine ring. wikipedia.org

One-Pot Syntheses: These procedures involve sequential reactions in a single reactor, avoiding the need to isolate and purify intermediate compounds. This reduces solvent usage, waste generation, and energy consumption. organic-chemistry.org A one-pot synthesis of a substituted pyridine could involve a domino sequence, for instance, a cyclization followed by an in-situ oxidative aromatization, potentially using a bifunctional catalyst. organic-chemistry.org

Catalytic C-H Activation: Instead of pre-functionalizing starting materials with halides or organometallic groups, C-H activation directly converts a C-H bond into a C-C or C-heteroatom bond. This approach is highly atom-economical as it avoids the use of stoichiometric activating groups. rsc.org

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, efficient, and cost-effective.

Regioselective Synthesis and Control of Isomeric Purity

The synthesis of 5-aryl-2-aminopyridines, such as this compound, is most commonly achieved via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction provides a powerful method for forming the critical carbon-carbon bond between the pyridine and phenyl rings. The typical reactants are a 5-halopyridin-2-amine (e.g., 5-bromo-2-aminopyridine) and a corresponding arylboronic acid or ester (e.g., (3-chloro-4-fluorophenyl)boronic acid).

The primary challenge in synthesizing substituted pyridines is achieving regioselectivity, which is the control of the position at which the functional group is introduced. The electronic properties of the pyridine ring, with its electron-deficient character, significantly influence the reactivity of its positions. Halogens at the C2, C4, and C6 positions are generally more susceptible to nucleophilic substitution and oxidative addition to a palladium(0) catalyst compared to those at the C3 and C5 positions. rsc.org For instance, in dihalopyridines, Suzuki-Miyaura coupling often shows preferential reactivity at one position over another. Studies on dichloropyridines have shown that coupling with phenylboronic acid can be directed to the C4 position over the C2 position by selecting the appropriate ligand. rsc.org Similarly, 3,4-dichloropyridine preferentially undergoes coupling at the C4 position. rsc.org

Control of isomeric purity is paramount and is addressed at two key stages:

Purity of Starting Materials : The synthesis must begin with a regio-isomerically pure halo-aminopyridine. For the target compound, this would be 5-bromo-2-aminopyridine. Contamination with other isomers, such as 3-bromo-2-aminopyridine, would lead to a mixture of final products that can be difficult to separate.

Selectivity of the Reaction : The cross-coupling reaction must be highly regioselective. In cases where a starting material contains multiple halogens, the reaction conditions—particularly the choice of palladium catalyst, ligand, and base—are optimized to ensure the reaction occurs only at the desired position. nih.govresearchgate.net For example, the use of palladium catalysts with specific phosphine ligands can fine-tune the electronic and steric environment around the metal center, thereby directing the coupling to a specific halogen. rsc.org

The table below summarizes typical conditions used in Suzuki-Miyaura reactions for the synthesis of aryl-substituted pyridines, illustrating the variety of catalysts and bases employed to achieve high yields and selectivity. nih.gov

| Catalyst | Base | Solvent System | Typical Substrates | Yield Range |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Bromo-2-methylpyridin-3-amine + Arylboronic acids | Moderate to Good |

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 3,5-Dichloropyridazine + Pyridineboronic acid | Major isomer favored |

| PdCl₂(dppf) | K₂CO₃ | Methanol | 2-Bromo-3-iodopyridine + Arylboronic acids | Selective to C3 |

| PdCl₂(PPh₃)₂ | Cs₂CO₃ | 1,4-Dioxane | Dichloropyridazine + Phenylboronate ester | Major isomer favored |

Post-Synthetic Functionalization and Derivatization of the Pyridine-2-amine Core

Once the this compound core is synthesized, it possesses several reactive sites that allow for further chemical modification. This post-synthetic functionalization is crucial for building more complex molecules and for exploring structure-activity relationships in drug discovery. The primary sites for derivatization are the exocyclic amino group (-NH₂) at the C2 position and, to a lesser extent, the pyridine ring nitrogen.

The 2-amino group is the most versatile handle for functionalization. It can readily undergo a variety of reactions common to primary amines:

Acylation and Sulfonylation : The amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. For instance, reacting a 2-aminopyridine (B139424) with triflic anhydride in the presence of a base like pyridine yields an N-(pyridyl)triflimide, a highly functionalized derivative. orgsyn.org

Alkylation : The nitrogen can be alkylated using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Condensation Reactions : The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. researchgate.net

Cyclization Reactions : The 2-aminopyridine moiety is a valuable precursor for the synthesis of fused heterocyclic systems. For example, reaction with chloroacetyl chloride can lead to the formation of azetidine derivatives. researchgate.net Another common reaction involves treatment with α,β-unsaturated ketones to construct fused ring systems.

The table below outlines several common derivatization reactions of the 2-aminopyridine core, providing examples of reagents and the resulting functional groups.

| Reaction Type | Reagent | Functional Group Formed | Reference Example |

|---|---|---|---|

| Acylation | Ethyl chloroacetate | Amide (leading to acetate ester) | Synthesis of ethyl 2-(pyridin-2-ylamino)acetate researchgate.net |

| Hydrazide Formation | Hydrazine hydrate | Acetohydrazide | Conversion of acetate ester to hydrazide researchgate.net |

| Imine Formation | Aromatic aldehydes | Arylidine (Schiff base) | Reaction of acetohydrazide with aldehydes researchgate.net |

| Cyclization | Chloroacetyl chloride / Triethylamine | Azetidine | Formation of azetidine from arylidine derivatives researchgate.net |

| Sulfonylation | Triflic anhydride / Pyridine | Triflimide | Synthesis of N-(5-chloro-2-pyridyl)triflimide orgsyn.org |

Functionalization of the pyridine ring nitrogen itself is also possible, typically leading to N-oxides upon treatment with an oxidizing agent like m-CPBA, or pyridinium salts upon reaction with alkyl halides. These modifications alter the electronic properties of the entire ring system, which can influence its biological activity and chemical reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine, a combination of ¹H and ¹³C NMR would provide a complete picture of the proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each of the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the pyridine (B92270) ring are expected to appear at a lower field due to the electron-withdrawing nature of the nitrogen atom. The protons on the phenyl ring will have their chemical shifts modulated by the chloro and fluoro substituents. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show a unique signal for each carbon atom in a distinct electronic environment. The carbons of the pyridine ring will be observed at a lower field, with the carbon atom attached to the nitrogen (C2) being the most deshielded. The carbons in the phenyl ring will also exhibit characteristic shifts influenced by the halogen substituents. The carbon atom bonded to the fluorine will show a large one-bond coupling (¹JCF), a key feature confirming the presence of the C-F bond.

Expected ¹H and ¹³C NMR Data

The following data is predicted based on analogous structures and known substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 6.6 - 6.8 | 108 - 112 |

| Pyridine-H4 | 7.7 - 7.9 | 140 - 144 |

| Pyridine-H6 | 8.0 - 8.2 | 148 - 152 |

| Phenyl-H2' | 7.5 - 7.7 | 128 - 132 |

| Phenyl-H5' | 7.3 - 7.5 | 120 - 124 |

| Phenyl-H6' | 7.1 - 7.3 | 116 - 120 |

| -NH₂ | 4.5 - 5.5 (broad s) | - |

| Pyridine-C2 | - | 158 - 162 |

| Pyridine-C5 | - | 130 - 134 |

| Phenyl-C1' | - | 135 - 139 |

| Phenyl-C3' | - | 122 - 126 (d, JCF ≈ 15-20 Hz) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₁H₈ClFN₂), the calculated monoisotopic mass is 222.0364 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), confirming the molecular formula. bldpharm.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small molecules or radicals, such as HCN from the pyridine ring or the cleavage of the bond between the two aromatic rings. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a distinctive feature in the mass spectrum for fragments containing the chlorine atom.

Predicted HRMS Data

| Ion | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 223.0442 | Protonated molecular ion |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The primary amine (-NH₂) group would be identified by two sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will be found in the fingerprint region, typically below 1200 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch (aromatic) | 1400 - 1600 |

| C-F Stretch | 1100 - 1250 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Investigating Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving two aromatic rings, is expected to give rise to strong absorptions in the UV region. Typically, π → π* transitions are observed for such systems. The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted biphenyl (B1667301) system. The solvent used can also influence the position of the absorption bands.

Expected UV-Vis Absorption Maxima

| Transition | Expected λmax (nm) |

|---|

X-ray Crystallography for Definitive Solid-State Structural Analysis (Theoretical consideration for structural validation)

While no experimental crystal structure is publicly available for this compound, X-ray crystallography would be the ultimate technique for unambiguously determining its three-dimensional structure in the solid state. This method would provide precise bond lengths, bond angles, and torsional angles.

A theoretical consideration for a single crystal X-ray diffraction study would involve growing a suitable single crystal of the compound. The resulting data would confirm the connectivity established by NMR and MS. Furthermore, it would reveal the dihedral angle between the pyridine and phenyl rings, which is a key conformational feature. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insight into the crystal packing.

Computational and Theoretical Investigations of 5 3 Chloro 4 Fluorophenyl Pyridin 2 Amine

Density Functional Theory (DFT) Studies for Molecular and Electronic Properties

Density Functional Theory has become an indispensable tool in computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for the study of medium-sized organic molecules. chemmethod.com Theoretical investigations of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine are typically performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a sufficiently flexible basis set like 6-311++G(d,p). chemmethod.comjournalijar.com This level of theory has been shown to provide reliable predictions for the geometries, electronic properties, and vibrational frequencies of a wide range of organic compounds, including pyridine (B92270) derivatives. chemmethod.comnih.gov

The first step in a computational analysis is the geometry optimization, a process that locates the minimum energy conformation of the molecule on its potential energy surface. youtube.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.

The optimization process for this molecule would reveal several key structural features. The pyridine and phenyl rings are expected to be largely planar, a common characteristic of aromatic systems. However, a crucial parameter is the dihedral angle between the planes of these two rings. This angle is determined by a balance between the steric hindrance of the ortho-hydrogens and the electronic effects favoring co-planarity for extended π-conjugation. In similar phenylpyridine systems, this dihedral angle can range from approximately 35° to 50°, indicating a non-planar arrangement. nih.govresearchgate.net

The bond lengths within the rings are predicted to be in the normal range for aromatic C-C and C-N bonds. chemmethod.com The C-Cl and C-F bond lengths will reflect the influence of the aromatic system. The geometry of the exocyclic amino group is also of interest. The C-N bond length and the pyramidalization at the nitrogen atom can indicate the degree of its involvement in resonance with the pyridine ring. Intramolecular hydrogen bonding between one of the amino hydrogens and the pyridine nitrogen is a possibility in 2-aminopyridine (B139424) derivatives, which would influence the orientation of the amino group and the planarity of the system. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: This table presents hypothetical yet representative data based on DFT calculations of analogous molecules.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (Pyridine Ring avg.) | 1.395 |

| C-N (Pyridine Ring avg.) | 1.340 |

| C-C (Phenyl Ring avg.) | 1.390 |

| C-N (Amino) | 1.375 |

| C-Cl | 1.745 |

| C-F | 1.350 |

| C-C (Inter-ring) | 1.485 |

| Bond Angles (°) | |

| C-N-C (Pyridine Ring) | 117.0 |

| H-N-H (Amino) | 115.0 |

| Dihedral Angle (°) | |

| Phenyl-Pyridine | 42.5 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. journalijar.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and electronic transitions. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich 2-aminopyridine moiety, which is a strong electron-donating group. researchgate.net Conversely, the LUMO is likely distributed over the electron-deficient chlorofluorophenyl ring and the pyridine ring. This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO-LUMO gap for similar molecules often falls within the range of 3.5 to 4.5 eV, suggesting significant stability. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap Note: This table presents hypothetical yet representative data based on DFT calculations of analogous molecules.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.60 |

| Energy Gap (ΔE) | 4.25 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow represent areas of intermediate potential.

In this compound, the MEP map would reveal distinct reactive sites. The most negative potential (red region) is expected to be localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the amino group, identifying these as the primary sites for electrophilic attack and protonation. nih.gov The fluorine and chlorine atoms, despite their high electronegativity, also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amino group and the hydrogen atoms on the aromatic rings would exhibit positive potential (blue regions), making them susceptible to nucleophilic interactions. acs.org The MEP analysis thus provides a clear, intuitive picture of the molecule's reactive behavior. nih.gov

From the energies of the HOMO and LUMO, a range of global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors, derived from conceptual DFT, provide a more quantitative measure than qualitative MEP analysis. researchgate.net

Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO. It measures the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It measures the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It describes the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution. A higher hardness correlates with lower reactivity. journalijar.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It is a measure of the molecule's polarizability.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index quantifies the ability of a molecule to accept electrons. researchgate.net

For this compound, these calculated descriptors would provide a detailed profile of its chemical behavior, complementing the insights from FMO and MEP analyses. scirp.org

Table 3: Predicted Global Reactivity Descriptors Note: This table presents hypothetical yet representative data based on DFT calculations of analogous molecules.

| Descriptor | Predicted Value (eV) |

|---|---|

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.60 |

| Electronegativity (χ) | 3.725 |

| Chemical Hardness (η) | 2.125 |

| Chemical Softness (S) | 0.471 |

| Electrophilicity Index (ω) | 3.268 |

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular delocalization, hyperconjugative interactions, and charge transfer within a molecule. youtube.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. nih.gov

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. A key interaction would be the delocalization of the lone pair electrons of the amino nitrogen (nN) into the antibonding π* orbitals of the pyridine ring (nN → πPy). This interaction contributes to the stability of the molecule and explains the partial double-bond character of the exocyclic C-N bond. Similarly, delocalization from the π orbitals of the pyridine ring to the π orbitals of the phenyl ring (πPy → πPh), and vice versa, would quantify the extent of electronic communication between the two aromatic systems. researchgate.net The analysis can also identify weaker interactions, such as intramolecular hydrogen bonds, by examining donor-acceptor interactions between lone pairs and antibonding σ orbitals (e.g., nN(pyridine) → σ*N-H(amino)). nih.gov

DFT calculations can accurately simulate various spectroscopic signatures, which are crucial for the characterization of a compound and for validating experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. For this compound, the calculated spectrum would show characteristic peaks for N-H stretching of the amino group (around 3400-3500 cm-1), C-H stretching of the aromatic rings (around 3000-3100 cm-1), C=C and C=N stretching within the rings (1400-1600 cm-1), and C-F and C-Cl stretching vibrations at lower frequencies. journalijar.comresearchgate.net Comparing the calculated spectrum with experimental data helps in the precise assignment of vibrational modes.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and simulate the UV-Vis absorption spectrum. researchgate.net The calculations would predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions. For this molecule, transitions are expected to be of the π → π* and n → π* type, arising from the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. The ICT character suggested by the FMO analysis would be reflected in a strong absorption band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). nih.gov Theoretical 1H, 13C, and 19F NMR spectra can be generated. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the 1H NMR shifts would distinguish between the protons on the pyridine and phenyl rings, as well as the amino protons. The 13C NMR would show distinct signals for each carbon atom, with the carbons attached to electronegative atoms (N, F, Cl) being significantly deshielded. acs.org The 19F NMR chemical shift is particularly informative about the electronic effects within the phenyl ring. spectrabase.comstenutz.eu

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the compound's behavior over time, researchers can understand its conformational flexibility, which is crucial for its interaction with biological targets.

Key insights from MD simulations would include:

Dominant Conformations: Identifying the most stable, low-energy shapes of the molecule.

Flexibility Analysis: Quantifying the degree of rotation and bending, which influences its binding affinity.

Solvent Effects: Observing how the presence of water or other solvents affects the molecule's shape and dynamics.

While specific MD simulation data for this compound is not publicly available, studies on similar bi-aryl compounds are common in drug discovery to assess their dynamic behavior.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses for Inter- and Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are theoretical methods used to study chemical bonds and non-covalent interactions. These analyses are based on the electron density of the molecule, which can be calculated using quantum mechanics.

QTAIM analysis can precisely characterize the nature of chemical bonds within this compound. It can distinguish between covalent bonds (like those forming the rings) and weaker non-covalent interactions, such as hydrogen bonds or halogen bonds. For example, QTAIM could be used to investigate potential intramolecular hydrogen bonds between the amine group and the pyridine nitrogen. In studies of other heterocyclic compounds, QTAIM has been instrumental in quantifying the strength of various interactions that stabilize the crystal structure. rsc.org

RDG analysis provides a visual representation of non-covalent interactions. It generates 3D plots that highlight regions of steric repulsion, van der Waals forces, and hydrogen bonding. For this compound, an RDG analysis would likely show:

Van der Waals interactions across the surface of the aromatic rings.

Potential weak hydrogen bonds involving the amino group.

Possible halogen bonds involving the chlorine atom, which can be a significant interaction in molecular recognition.

Research on other complex organic molecules has demonstrated the power of these techniques in understanding their structural stability. researchgate.netresearchgate.net

Solvation Models (e.g., IEFPCM) for Understanding Environmental Effects on Electronic Structure and Reactivity

The behavior of a molecule can change significantly depending on its environment, particularly the solvent it is dissolved in. Solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), are used to simulate the effects of a solvent on a molecule's electronic structure and reactivity.

By applying the IEFPCM model to this compound, a computational chemist could predict:

Solvation Energy: The energy released or absorbed when the molecule dissolves, indicating its solubility.

Reactivity in Solution: How the solvent influences the molecule's susceptibility to chemical reactions.

These models are essential for bridging the gap between theoretical calculations (often performed in a vacuum) and real-world chemical and biological systems.

Mechanistic Computational Studies of Proposed Reaction Pathways

Computational chemistry can be used to model chemical reactions and determine the most likely pathway for a reaction to occur. This involves calculating the energies of reactants, products, and any intermediate transition states.

For the synthesis or metabolism of this compound, mechanistic studies could:

Predict Reaction Feasibility: Determine if a proposed synthetic route is energetically favorable.

Identify Intermediates: Uncover short-lived molecules that may form during the reaction.

Optimize Reaction Conditions: Suggest temperatures or catalysts that could improve the reaction yield.

For instance, a common reaction to form such a compound might involve a Suzuki or Buchwald-Hartwig coupling. Computational studies could model the entire catalytic cycle of these reactions, providing a detailed, step-by-step understanding of how the bond between the two aromatic rings is formed. While a specific reaction pathway analysis for this compound is not available in the searched literature, similar analyses have been published for related molecules, such as 3-(4-chlorophenyl)-N-phenylquinoxalin-2-amine. researchgate.net

Reactivity and Reaction Mechanisms of 5 3 Chloro 4 Fluorophenyl Pyridin 2 Amine

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Pyridine (B92270) and Phenyl Rings

The reactivity of 5-(3-chloro-4-fluorophenyl)pyridin-2-amine in aromatic substitution reactions is governed by the electronic properties of both the pyridine and phenyl rings, which are significantly modulated by their respective substituents.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C2, C4, and C6 positions. wikipedia.org While the amino group at C2 is not a typical leaving group, its replacement can be forced under extreme conditions. More commonly, NAS reactions on pyridine rings involve the displacement of a better leaving group, such as a halide. wikipedia.org

Phenyl Ring Reactivity: The phenyl ring is substituted with a chloro group at C3' and a fluoro group at C4'. Both are halogens, which exhibit a dual electronic effect: they are electron-withdrawing by induction (-I effect) and electron-donating by resonance (+M effect). echemi.comnumberanalytics.com For both chlorine and fluorine, the inductive effect dominates, making the ring less nucleophilic and thus less reactive towards EAS than benzene. stackexchange.com

The directing influence of these substituents is key to predicting regioselectivity. Both chlorine and fluorine are ortho, para-directors. csbsju.edulibretexts.org

The 4'-fluoro group directs incoming electrophiles to the C3' and C5' positions.

The 3'-chloro group directs to the C2', C4', and C6' positions.

The combined influence points towards substitution at the C5' and C6' positions as the most likely outcomes, as these positions are activated by at least one of the halogens and not significantly sterically hindered. The C2' position, while activated by the chloro group, is ortho to the bulky pyridine substituent, which may disfavor attack. Computational studies are often employed to predict the most favorable regioisomer in such complex systems. rsc.orgrsc.org

Chemical Transformations Involving the Amino Group: Amidation, Alkylation, and Cyclization Reactions

The primary amino group at the C2 position is a key functional handle, serving as a versatile nucleophile for a variety of chemical transformations.

Amidation: The 2-amino group readily undergoes acylation reactions with reagents like acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable N-pyridinylamides. This transformation is fundamental in modifying the compound's properties for various applications. researchgate.net

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. wikipedia.orgnih.gov This reaction allows for the introduction of diverse alkyl chains, which can be used to tune solubility, steric properties, and biological activity. Care must be taken to control reaction conditions to avoid over-alkylation. nih.gov

Cyclization Reactions: 2-Aminopyridines are renowned precursors for the synthesis of fused heterocyclic ring systems. sioc-journal.cnresearchgate.net The dual nucleophilic nature of the 2-aminopyridine (B139424) moiety, involving both the endocyclic pyridine nitrogen and the exocyclic amino group, enables powerful cyclization strategies. Reactions with bifunctional electrophiles lead to important scaffolds such as:

Imidazo[1,2-a]pyridines: Formed by reacting with α-haloketones or related synthons.

Pyrido[1,2-a]pyrimidines: Generated from reactions with β-dicarbonyl compounds, α,β-unsaturated carbonyls, or ketenes.

These fused systems are prevalent in medicinal chemistry, and the specific substituents on the this compound core can be used to generate libraries of complex molecules for screening. sioc-journal.cnresearchgate.net

Table 1: Key Transformations of the 2-Amino Group

| Reaction Type | Reagent Class | Product Type |

|---|---|---|

| Amidation | Acyl Halides, Anhydrides | N-(pyridin-2-yl)amides |

| Alkylation | Alkyl Halides | N-Alkyl-pyridin-2-amines |

| Cyclization | α-Haloketones | Imidazo[1,2-a]pyridines |

| Cyclization | β-Ketoesters, Diketenes | Pyrido[1,2-a]pyrimidines |

Influence of Chloro and Fluoro Substituents on Aromatic Ring Reactivity and Selectivity

Both halogens deactivate the phenyl ring towards electrophilic attack through their strong inductive electron withdrawal (-I effect). echemi.comyoutube.com However, this deactivation is partially offset by their ability to donate electron density through resonance (+M effect), which is also responsible for their ortho, para-directing nature. echemi.comyoutube.com

A critical distinction exists between fluorine and chlorine. Fluorine is more electronegative than chlorine, giving it a stronger -I effect. Counterintuitively, fluorobenzene (B45895) is often more reactive toward EAS than chlorobenzene. stackexchange.com This is attributed to the more effective p-orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, resulting in a stronger +M effect that better compensates for its inductive withdrawal. echemi.comstackexchange.com In the 3-chloro-4-fluorophenyl moiety, the fluorine atom at the C4' position will have a more dominant resonance-donating effect than the chlorine at C3', significantly influencing the electron density distribution and thus the regioselectivity of substitution reactions on the phenyl ring. researchgate.netyoutube.com

Exploration of Chelation and Coordination Properties of the Pyridine Nitrogen and Amine Group with Metal Centers for Catalytic Applications

The 2-aminopyridine scaffold is a classic chelating ligand in coordination chemistry. nih.gov this compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine ring nitrogen and the exocyclic amino nitrogen. This forms a highly stable five-membered chelate ring.

This chelating ability has been exploited to create complexes with a wide array of transition metals, including iron, ruthenium, copper, and palladium. umn.edunsf.govresearchgate.netrsc.org The stability and reactivity of these metal complexes are tuned by the electronic nature of the substituents. The electron-withdrawing 3-chloro-4-fluorophenyl group at the C5 position will modulate the electron density at the pyridine nitrogen, thereby influencing the ligand's donor properties and the resulting catalytic activity of the metal center. researchgate.net

A particularly significant application is in chelation-assisted C-H bond functionalization. rsc.org N-aryl-2-aminopyridines can act as directing groups, where the pyridine nitrogen coordinates to a metal catalyst (e.g., Pd, Rh, Co), bringing the metal center into close proximity to a C-H bond on the aryl group for activation. rsc.org This strategy enables a variety of transformations, such as annulation and cross-coupling reactions, providing efficient pathways to complex nitrogen-containing heterocycles. rsc.org The specific electronic properties imparted by the chloro and fluoro substituents can be leveraged to control the efficiency and selectivity of these catalytic processes. umn.edunsf.gov

Table 2: Potential Catalytic Roles of Metal Complexes

| Metal | Potential Application | Reaction Type |

|---|---|---|

| Palladium (Pd) | C-H Activation/Annulation | Cross-Coupling, Cyclization |

| Rhodium (Rh) | C-H Activation | Indole Synthesis |

| Iron (Fe) | Polymerization | Atom Transfer Radical Polymerization (ATRP) |

| Copper (Cu) | Oxidation/Coupling | Various C-C and C-N bond formations |

Investigation of Reaction Intermediates and Transition States through Spectroscopic and Computational Methods

A comprehensive understanding of the complex reaction mechanisms of this compound requires a combination of advanced spectroscopic and computational techniques.

Spectroscopic Methods:

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for routine structural characterization of starting materials, intermediates, and final products. ¹⁹F NMR is particularly useful for probing the electronic environment around the fluorine atom.

Infrared (IR) Spectroscopy: Provides information on functional groups, such as the N-H stretches of the amine and C-halogen vibrations, and can be used to monitor reactions like amidation. tsijournals.com

UV-Visible Spectroscopy: Can be used to study the formation of charge-transfer complexes and to monitor the coordination of the ligand to metal centers, as complexation often results in a shift in the absorption spectrum. researchgate.net

X-ray Crystallography: Offers definitive proof of molecular structure in the solid state. It is invaluable for determining the precise geometry of metal complexes, confirming coordination modes (bidentate vs. monodentate), and analyzing intermolecular interactions like hydrogen bonding. nsf.gov

Computational Methods:

Density Functional Theory (DFT): A powerful tool for elucidating reaction mechanisms. DFT calculations can map potential energy surfaces, allowing for the characterization of transition states and reaction intermediates. researchgate.netias.ac.in This helps in predicting the most likely reaction pathways and understanding regioselectivity. rsc.orgijcce.ac.ir

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insight into the molecule's nucleophilic and electrophilic character, helping to rationalize its reactivity patterns. ijcce.ac.irnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack. ijcce.ac.ir

Together, these methods provide a detailed picture of the electronic structure and reactivity, guiding the rational design of new synthetic routes and functional molecules based on the this compound scaffold.

Potential Applications in Advanced Chemical Research and Materials Science

Exploration as Building Blocks for Complex Organic Molecules and Heterocyclic Architectures

The primary and most established application of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine is its function as a versatile building block in organic synthesis. Chemical suppliers categorize it as a fundamental starting material for the construction of more complex molecules. Its structure is a key component for creating a variety of organic and biological compounds.

The aminopyridine moiety is a common feature in many biologically active compounds, and the substituted phenyl ring allows for the introduction of specific functionalities and the tuning of electronic properties. This makes this compound a valuable precursor for the synthesis of novel heterocyclic architectures. These complex structures are often sought after in medicinal chemistry and drug discovery for their potential as therapeutic agents. The compound's utility lies in its ability to participate in a range of chemical reactions to form larger, more intricate molecular frameworks.

| Property | Value |

| CAS Number | 1314985-70-0 |

| Molecular Formula | C₁₁H₈ClFN₂ |

| Molecular Weight | 222.65 g/mol |

This table displays the key identifiers for this compound.

Rational Design of Ligands for Coordination Chemistry and Organometallic Catalysis

The nitrogen atoms in the pyridine (B92270) ring and the exocyclic amino group of this compound present potential coordination sites for metal ions. This characteristic opens up the possibility of its use in the rational design of ligands for coordination chemistry. By forming complexes with various metals, it is conceivable that this compound could be a component of novel catalysts for a range of organometallic reactions. The electronic nature of the ligand, influenced by the chloro and fluoro substituents on the phenyl ring, could play a crucial role in modulating the catalytic activity and selectivity of the resulting metal complex.

Investigation of Self-Assembly and Supramolecular Interactions for Nanomaterial Development

The presence of both hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen) in the structure of this compound suggests its potential to participate in self-assembly processes. Through hydrogen bonding and other non-covalent interactions, such as π-π stacking of the aromatic rings, molecules of this compound or its derivatives could organize into well-defined supramolecular architectures. These ordered assemblies are foundational to the bottom-up fabrication of nanomaterials. The specific halogen substituents may also contribute to halogen bonding, a directional non-covalent interaction that can be exploited in crystal engineering and the design of supramolecular structures.

Contribution to the Development of Functional Materials (e.g., optoelectronic, stimuli-responsive materials)

The conjugated π-system extending across the phenyl and pyridine rings in this compound provides a basis for exploring its use in functional materials. Such conjugated systems are often associated with interesting optical and electronic properties. It is plausible that derivatives of this compound could be investigated for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the potential for this molecule to be incorporated into larger polymeric or supramolecular systems could lead to the development of stimuli-responsive materials, where changes in the environment (e.g., pH, temperature, or light) could trigger a change in the material's properties.

Use as Molecular Probes for Fundamental Studies in Chemical Reactivity and Bonding

The well-defined structure of this compound, with its distinct spectroscopic signatures, makes it a candidate for use as a molecular probe in fundamental chemical studies. By observing how the spectroscopic properties of the molecule change in different chemical environments or upon interaction with other species, researchers can gain insights into chemical reactivity and the nature of chemical bonds. The fluorine atom, in particular, can be a useful probe for ¹⁹F NMR spectroscopy, a sensitive technique for studying molecular structure and interactions.

Q & A

Q. What are the established synthetic routes for 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

The synthesis of this compound is typically achieved via nucleophilic substitution or coupling reactions. For example:

- Nucleophilic Substitution : A halogenated pyridine precursor (e.g., 5-bromo-pyridin-2-amine) may react with 3-chloro-4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions, using Pd catalysts and optimized base/solvent systems .

- Reductive Amination : Alternative routes involve condensation of substituted pyridine aldehydes with amines, followed by reduction (e.g., NaBH4 or H2/Pd-C).

Q. Critical Parameters :

Validation : LCMS (ESI) and ¹H NMR (600 MHz, DMSO-d6) are essential for confirming molecular weight (e.g., M+H⁺ peaks) and regioselectivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key Techniques :

- X-ray Crystallography : Resolve crystal packing and bond angles. For example, SHELX programs (e.g., SHELXL) refine structures using high-resolution data, identifying intramolecular interactions like C–H···O bonds .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software, validated against experimental NMR/IR data .

- NMR Analysis : ¹H and ¹³C NMR in DMSO-d6 reveal substituent effects (e.g., deshielding of aromatic protons due to electron-withdrawing groups) .

Example : In similar fluorophenyl-pyridines, fluorine atoms induce ring planarity, confirmed by X-ray puckering parameters (q2 = 0.2816 Å, φ2 = 115.6°) .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic vs. computational bond-length data for this compound?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths often arise from:

Q. Methodology :

Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray).

Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Validate computational models using solvent-phase DFT (e.g., CPCM in Gaussian) .

Q. How can researchers optimize bioactivity studies given the compound’s potential as a kinase inhibitor?

Experimental Design :

- Target Selection : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- SAR Analysis : Modify substituents (e.g., replace Cl with CF3) to assess potency changes. For example, trifluoromethyl groups enhance metabolic stability .

- ADME Profiling : Use HPLC-UV/MS to measure logP (lipophilicity) and microsomal stability .

Q. Data Interpretation :

| Modification | IC50 (nM) | Notes |

|---|---|---|

| 3-Cl,4-F-phenyl | 120 | Baseline |

| 3-CF3,4-F-phenyl | 85 | Improved potency |

| 3-NO2,4-F-phenyl | >500 | Reduced solubility |

Q. What analytical workflows resolve ambiguities in regioselectivity during functionalization?

Challenge : Multiple reactive sites (e.g., pyridine N vs. aryl F) complicate functionalization. Solutions :

- Isotopic Labeling : Use ¹⁸O/²H tracers to track reaction pathways .

- In Situ Monitoring : ReactIR or NMR kinetics identify intermediates (e.g., nitrenes in azide substitutions) .

- Computational Mapping : Calculate Fukui indices (Gaussian) to predict electrophilic/nucleophilic sites .

Case Study : Diazomethane reactions with γ-lactam precursors show preferential attack at the pyridine C2 position, confirmed by X-ray .

Q. How do solvent and temperature affect polymorph formation during crystallization?

Polymorph Screening :

Q. Characterization :

Q. Table 1. Comparative Synthesis Methods

| Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Suzuki Coupling | 78 | 98.5 | |

| Reductive Amination | 65 | 95.2 |

Q. Table 2. Bioactivity Data for Analogues

| Substituent | Target Kinase | IC50 (nM) |

|---|---|---|

| 3-Cl,4-F | EGFR | 120 |

| 3-CF3,4-F | VEGFR2 | 85 |

| 3-NO2,4-F | c-Met | >500 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.